molecular formula C19H21NO7 B2556012 [(3-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE CAS No. 386262-14-2

[(3-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B2556012
CAS No.: 386262-14-2
M. Wt: 375.377
InChI Key: WXOOGZRIFUMBOJ-UHFFFAOYSA-N
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Description

[(3-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a carbamoyl group attached to a methoxyphenyl ring and a trimethoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves a multi-step process. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then esterified to form methyl 3,4,5-trimethoxybenzoate. This ester is then reacted with (3-methoxyphenyl)isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[(3-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy groups play a crucial role in enhancing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

[(3-METHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE can be compared with similar compounds such as:

    Methyl 3,4,5-trimethoxybenzoate: Lacks the carbamoyl group, resulting in different chemical properties and applications.

    (3-Methoxyphenyl)isocyanate: Contains the isocyanate group but lacks the trimethoxybenzoate ester.

    3,4,5-Trimethoxybenzoic acid: The parent compound used in the synthesis of the ester.

Biological Activity

[(3-Methoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by a methoxyphenyl group attached to a carbamate moiety, along with a trimethoxybenzoate structure. This unique arrangement contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated significant anticancer activity associated with compounds structurally related to this compound. For instance:

  • In vitro Studies : A related compound, 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate, exhibited considerable antiproliferative effects against three human cancer cell lines (IC50 values ranging from 1.2 to 2.4 nM) comparable to doxorubicin . This suggests that derivatives of trimethoxybenzoate may possess similar or enhanced activity.
  • Mechanism of Action : The compound has been identified as a potential histone deacetylase (HDAC) inhibitor with an IC50 of 9.4 μM. HDAC inhibitors are known for their role in cancer therapy by altering gene expression and inducing apoptosis in cancer cells .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Enzyme Inhibition : The compound's ability to inhibit HDACs positions it as a candidate for further investigation in cancer treatment protocols.
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound may selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.

Case Study 1: Antiproliferative Activity

A study evaluating the antiproliferative effects of various benzotriazole derivatives found that compounds similar to this compound showed promising results against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Case Study 2: Histone Deacetylase Inhibition

Research into the inhibition of histone deacetylases by related compounds revealed that specific structural features are critical for binding affinity and inhibitory potency. The docking simulations indicated favorable interactions between the compound and the enzyme's active site, suggesting a mechanism for its anticancer effects .

Data Table: Biological Activities of Related Compounds

Compound NameIC50 (nM)Mechanism of ActionReference
1H-benzo[d][1,2,3]triazol-1-yl1.2 - 2.4HDAC Inhibition
[(3-Methoxyphenyl)carbamoyl]methylTBDTBDTBD

Properties

IUPAC Name

[2-(3-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7/c1-23-14-7-5-6-13(10-14)20-17(21)11-27-19(22)12-8-15(24-2)18(26-4)16(9-12)25-3/h5-10H,11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOOGZRIFUMBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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